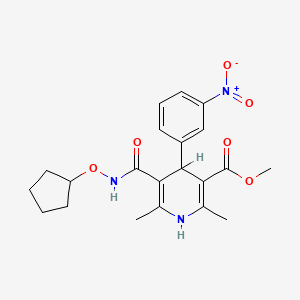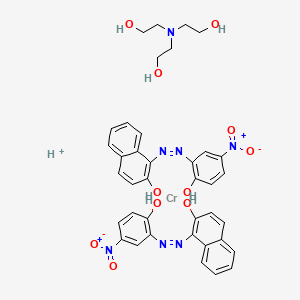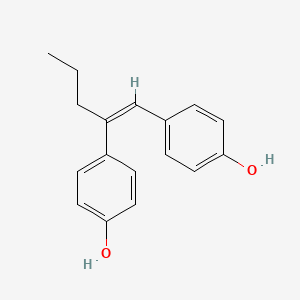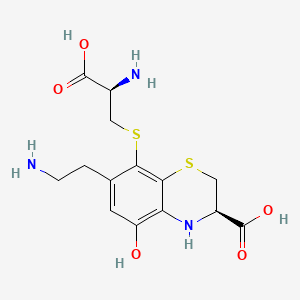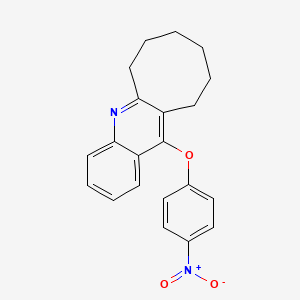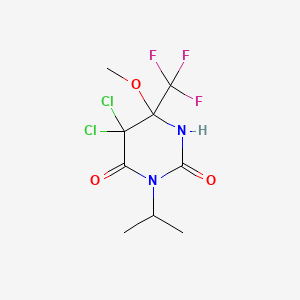
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dichloro-5-methoxypyrimidine with isopropylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 70°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5,5-dichloro-3-isopropyl-6-hydroxy-6-(trifluoromethyl)hydrouracil.
Oxidation: Formation of 5,5-dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil has a wide range of applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mécanisme D'action
The mechanism of action of 5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dichloro-6-methoxy-6-(trifluoromethyl)pyrimidine: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
3-Isopropyl-6-methoxy-6-(trifluoromethyl)pyrimidine:
6-Methoxy-6-(trifluoromethyl)pyrimidine: A simpler derivative with fewer substituents, used as a precursor in various synthetic pathways.
Uniqueness
5,5-Dichloro-3-isopropyl-6-methoxy-6-(trifluoromethyl)hydrouracil is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, the isopropyl group contributes to its lipophilicity, affecting its interaction with biological membranes and enzymes .
Propriétés
Numéro CAS |
26752-60-3 |
|---|---|
Formule moléculaire |
C9H11Cl2F3N2O3 |
Poids moléculaire |
323.09 g/mol |
Nom IUPAC |
5,5-dichloro-6-methoxy-3-propan-2-yl-6-(trifluoromethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H11Cl2F3N2O3/c1-4(2)16-5(17)7(10,11)8(19-3,9(12,13)14)15-6(16)18/h4H,1-3H3,(H,15,18) |
Clé InChI |
SNOKPWVDGVTDDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C(C(NC1=O)(C(F)(F)F)OC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


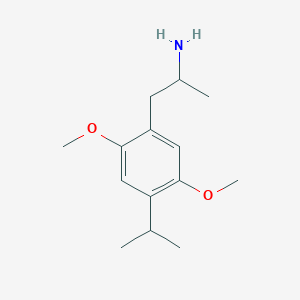

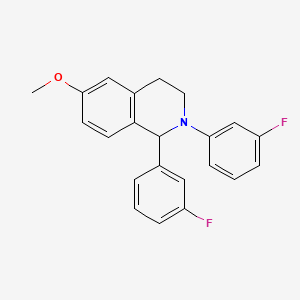
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)

